molecular formula C17H22N2O3S B2410126 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea CAS No. 1421442-20-7

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2410126
CAS RN: 1421442-20-7
M. Wt: 334.43
InChI Key: YCLXRNOQBNLWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has been developed for scientific research purposes. It is a urea derivative that has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Directed Lithiation Applications

Directed lithiation of urea derivatives, including those related to the specified compound, has been explored for creating substituted products. This process allows for the selective introduction of functional groups into the urea molecule, expanding its potential for use in various chemical syntheses. One study detailed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlighting the method's efficiency in yielding high-purity substituted products, potentially applicable in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).

Spectroscopic Characterization and Computational Study

Another area of research involves the spectroscopic characterization and computational study of imidazole derivatives, which, like the specified urea compound, are valuable for understanding molecular reactivity and designing new molecules with tailored properties. These studies combine experimental and computational methods to elucidate the reactivity, spectroscopic properties, and potential biological activities of newly synthesized compounds (Hossain et al., 2018).

Inhibition of Protein Kinases

Research on pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) illustrates the potential of urea derivatives in therapeutic applications. These inhibitors show significant potency, offering insights into the design of new drugs targeting cancer and other diseases where ROCK activity is implicated (Pireddu et al., 2012).

Hydrogel Formation

Urea derivatives can also play a role in material science, such as the formation of hydrogels. Research on low molecular weight salt hydrogelators based on urea compounds demonstrates the ability to tune gel properties through anionic variations. This adaptability is crucial for developing materials with specific mechanical and biological properties for medical and industrial applications (Lloyd & Steed, 2011).

Anticonvulsant Activity

Additionally, synthesized urea/thiourea derivatives have been screened for anticonvulsant activity, offering a foundation for developing new treatments for epilepsy and other seizure disorders. These studies not only evaluate the therapeutic potential but also employ molecular docking to understand the interaction with biological targets (Thakur et al., 2017).

properties

IUPAC Name

1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLXRNOQBNLWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.